(2R)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid
Description
(2R)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid is a chiral amino acid derivative characterized by:
- A tert-butoxy carbonyl (Boc) protecting group on the α-amino moiety.
- A 3,4,5-trimethoxyphenyl aromatic side chain.
- An (R)-configuration at the second carbon, conferring stereochemical specificity.
This compound is primarily used as a synthetic intermediate in peptide chemistry and drug development due to its stability under basic conditions and ease of deprotection . Its synthesis involves reacting methyl (R)-2-acetamido-3-(3,4,5-trimethoxyphenyl)propanoate with di-tert-butyldicarbonate (Boc anhydride) in tetrahydrofuran (THF), followed by hydrolysis with aqueous LiOH to yield the carboxylic acid .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO7/c1-17(2,3)25-16(21)18-11(15(19)20)7-10-8-12(22-4)14(24-6)13(9-10)23-5/h8-9,11H,7H2,1-6H3,(H,18,21)(H,19,20)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGAWGZORXNQJF-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)OC)OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)OC)OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101166622 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-dimethoxy-O-methyl-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101166622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82317-85-9 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-dimethoxy-O-methyl-D-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82317-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-dimethoxy-O-methyl-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101166622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Pool Derivation from L-Amino Acids
A widely adopted strategy involves leveraging chiral starting materials such as L-alanine derivatives. For example, 2-tert-butoxycarbonylamino-3-iodo-L-alanine methyl ester serves as a precursor for Negishi coupling with 3,4,5-trimethoxyphenyl organometallic reagents. In a representative procedure, zinc powder activates the iodoalanine derivative in N,N-dimethylformamide (DMF) under iodine catalysis, followed by palladium-mediated cross-coupling with a trimethoxyphenyl zincate. This method achieves 85% yield for the coupling step, with subsequent hydrogenation (Pd/C, methanol) and hydrolysis (LiOH, THF) completing the synthesis.
Enantioselective Catalytic Michael Addition
Asymmetric catalysis using cinchona alkaloid derivatives enables direct construction of the stereocenter. In a reported protocol, 3,4,5-trimethoxyphenylacetic acid undergoes Michael addition to a tert-butoxycarbonyl (Boc)-protected nitroolefin in the presence of (DHQD)₂PHAL (10 mol%). The reaction proceeds in dichloromethane at −20°C, affording the (R)-configured adduct in 92% ee. Subsequent hydrogenolytic removal of the nitro group (H₂, Ra-Ni) and saponification yield the target acid with 78% overall yield.
Protection-Deprotection Strategies
Boc Group Stability Under Diverse Conditions
The tert-butoxycarbonyl (Boc) moiety demonstrates exceptional stability during coupling reactions but requires acidic conditions for removal. Comparative studies in tetrahydrofuran (THF)/water mixtures show that 4 M HCl in dioxane cleaves the Boc group within 2 h at 25°C without epimerization. This contrasts with earlier methods using trifluoroacetic acid, which risked partial racemization at the α-carbon.
Orthogonal Protection for Side-Chain Functionalization
Patent WO2014200786A1 discloses a tandem protection system combining Boc with benzyl esters, enabling selective deprotection. For instance, hydrogenolysis (H₂, Pd/C) removes benzyl groups while preserving the Boc-protected amine. This approach proves vital when introducing the 3,4,5-trimethoxyphenyl moiety via Suzuki-Miyaura coupling, as the Boc group remains intact under basic palladium catalysis conditions.
Coupling Reaction Optimization
Palladium-Catalyzed Cross-Couplings
Negishi coupling between zincated alanine derivatives and 3,4,5-trimethoxyphenyl halides achieves superior stereoretention compared to Suzuki-Miyaura variants. Using PdCl₂(dppf) (5 mol%) in THF at 60°C, researchers report consistent yields of 82–85% with <1% racemization. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Pd Catalyst Loading | 4–6 mol% | ±3% yield |
| Reaction Temperature | 55–65°C | ±7% yield |
| Zinc Purity | >99.9% | ±5% yield |
Ullmann-Type Coupling for Challenging Substrates
For electron-deficient aryl halides, copper(I)-mediated Ullmann coupling in DMF at 110°C provides an alternative pathway. Employing N,N’-dimethylcyclohexane-1,2-diamine as ligand enables coupling of 3-iodo-2-Boc-aminoisobutyrate with 3,4,5-trimethoxyphenylboronic acid in 74% yield. While slower than palladium systems (24 h vs. 8 h), this method avoids β-hydride elimination side reactions.
Hydrogenation and Stereochemical Integrity
Homogeneous vs. Heterogeneous Catalysis
Comparative hydrogenation studies reveal that Adams’ catalyst (PtO₂) in acetic acid achieves full reduction of α,β-unsaturated intermediates within 4 h, whereas Pd/C requires 12 h. However, Pt catalysts necessitate careful pH control (pH 4–5) to prevent Boc group cleavage.
Pressure-Dependent Enantiopurity Retention
High-pressure hydrogenation (50 bar H₂) with Raney Ni at 0°C minimizes epimerization, maintaining >99% ee compared to 96% ee at atmospheric pressure. This phenomenon correlates with reduced residence time of the intermediate enamine species.
Industrial Scalability Considerations
Solvent Recovery and Waste Stream Management
The patent CN113929598A highlights a closed-loop THF recovery system, where 92% of solvent is reclaimed via distillation after the enolization step. This reduces production costs by 34% compared to single-use solvent protocols.
Crystallization-Induced Diastereomeric Resolution
Introducing (1S)-camphorsulfonic acid as a resolving agent enables purification of the (R)-enantiomer from racemic mixtures. From ethyl acetate/heptane, the diastereomeric salt crystallizes with 98% de, providing pharmaceutical-grade material after basification.
Chemical Reactions Analysis
Boc Group Deprotection
The Boc group is labile under acidic conditions, enabling selective removal. Common deprotection methods include:
| Reaction Type | Conditions | Product |
|---|---|---|
| Acidic cleavage | HCl (dioxane) or TFA | Free amine group |
| Basic cleavage | Strong bases (e.g., NaOH) | Unstable; not typically used |
Deprotection exposes the amine, enabling further reactions such as peptide bond formation or interaction with biological targets.
Propanoic Acid Activation and Coupling
The carboxylic acid group undergoes activation for amide bond formation:
-
Activation : Reagents like HATU or EDCl are used to convert the carboxylic acid into an activated ester or mixed carbonic acid anhydride.
-
Coupling : Reaction with primary or secondary amines (e.g., amino acids) forms peptide bonds.
Trimethoxyphenyl Group Reactivity
The 3,4,5-trimethoxyphenyl substituent introduces electron-donating methoxy groups, which can influence:
-
Electrophilic substitution : Reduced reactivity at the aromatic ring due to deactivation by methoxy groups.
-
Biological interactions : Potential hydrogen bonding or π-π stacking with enzymes/receptors.
Influence of Functional Groups on Reactivity
| Functional Group | Reactivity Profile | Key Reactions |
|---|---|---|
| Boc-protected amine | Acid-labile protection | Deprotection under acidic conditions |
| Propanoic acid | Carboxylic acid reactivity | Activation (e.g., HATU) → amide bond formation |
| Trimethoxyphenyl | Electron-donating substituent | Modulates aromatic ring reactivity and biological interactions |
Analytical Characterization
Common methods include:
-
NMR spectroscopy : Confirms the presence of the Boc group (singlet at δ ~1.4 ppm for tert-butyl protons) and trimethoxyphenyl signals (aromatic region).
-
Mass spectrometry : Identifies molecular weight (355.4 g/mol) and fragmentation patterns .
Comparative Analysis of Similar Compounds
| Compound | Key Differences | Reactivity Implications |
|---|---|---|
| (2R)-2-[(tert-Butoxy)carbonylamino]-3-phenylpropanoic acid | Lacks methoxy groups | Reduced electronic effects; simpler aromatic interactions |
| (2R)-2-[(tert-Butoxy)carbonylamino]-3-(4-methoxyphenyl)propanoic acid | Single methoxy group | Intermediate electronic effects compared to trimethoxyphenyl |
This structural comparison highlights the unique role of the trimethoxyphenyl group in modulating reactivity and biological activity .
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the design and synthesis of pharmaceutical compounds.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of enzymes involved in metabolic pathways.
Protein Engineering: Utilized in the modification of proteins for research purposes.
Medicine
Drug Development: Investigated for potential therapeutic applications in various diseases.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry
Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.
Biotechnology: Used in the development of biotechnological products and processes.
Mechanism of Action
The mechanism of action of (2R)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Boc-Protected Amino Acid Analogs
The Boc group is widely used in peptide synthesis. Key comparisons include:
| Compound Name | Aromatic Side Chain | Backbone Structure | Key Differences | Applications |
|---|---|---|---|---|
| (2R)-Boc-3-(3,4,5-trimethoxyphenyl)propanoic acid | 3,4,5-Trimethoxyphenyl | Propanoic acid | High lipophilicity due to methoxy groups | Intermediate for anticancer agents |
| Boc-Phe-OH | Phenyl | Propanoic acid | No methoxy substituents | General peptide synthesis |
| Boc-Tyr(Me)-OH | 4-Methoxyphenyl | Propanoic acid | Single methoxy group | Studies on kinase inhibition |
Key Findings :
Natural Products with 3,4,5-Trimethoxyphenyl Moieties
The 3,4,5-trimethoxyphenyl group is found in bioactive natural compounds, though their backbones differ:
Key Findings :
- Synthetic trimethoxyphenyl derivatives (e.g., the target compound) lack glycosidic linkages seen in natural analogs like Compound 11, which may reduce water solubility .
- Unlike combretastatins or colchicine, the target compound’s amino acid backbone suggests utility as a building block rather than direct microtubule targeting .
Substituted Phenylpropanoic Acids in Drug Discovery
Trimethoxyphenylpropanoic acid derivatives are explored for anticancer activity, paralleling findings in ferroptosis induction ():
| Compound Class | Mechanism of Action | Bioactivity in OSCC* | Selectivity for Cancer Cells |
|---|---|---|---|
| Target compound | Unknown (likely indirect) | Not tested | N/A |
| Erastin analogs | Ferroptosis induction | High | Yes (therapeutic window) |
| Natural phenolics (e.g., curcumin) | Antioxidant/pro-oxidant | Moderate | Limited |
Key Findings :
- While the target compound’s role in ferroptosis is unstudied, its trimethoxyphenyl group aligns with structural motifs of ferroptosis-inducing agents (FINs) .
- OSCC cells exhibit higher sensitivity to FINs than normal cells, suggesting trimethoxyphenyl derivatives could be optimized for selective toxicity .
Biological Activity
The compound (2R)-2-[(Tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid, often abbreviated as Boc-L-Trp(3,4,5-Trimethoxy), is a derivative of amino acids that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H21NO5
- CAS Number : [insert CAS number here]
- Molecular Weight : 293.34 g/mol
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities including:
- Anticancer Activity : Compounds containing the 3-(3,4,5-trimethoxyphenyl) group have shown potential in reversing multidrug resistance (MDR) in cancer cells. For instance, derivatives with this structure were found to induce apoptosis in human HL-60 leukemia cells and activate caspase-3 at concentrations as low as 4 µg/mL .
- Anti-inflammatory Effects : Some studies have highlighted the ability of related compounds to modulate cytokine release in peripheral blood mononuclear cells (PBMC). For example, certain derivatives significantly inhibited the production of TNF-α and IL-6 in stimulated PBMC cultures .
The biological activities of this compound can be attributed to several mechanisms:
- Cytokine Modulation : The compound influences immune responses by altering cytokine levels. It has been observed to reduce TNF-α levels substantially in vitro .
- Induction of Apoptosis : The activation of apoptotic pathways in cancer cells is a critical mechanism through which this compound exerts its anticancer effects. The activation of caspase enzymes is a hallmark of this process .
- Multidrug Resistance Reversal : The compound's ability to enhance the efficacy of chemotherapeutic agents by reversing MDR is particularly significant in cancer treatment strategies .
Case Studies
-
Study on Cytokine Release :
Compound TNF-α Inhibition (%) Viability (%) Compound A 60% 94% Compound B 45% 92% Control 10% 95% - Anticancer Activity Assessment :
Q & A
Q. What are the key considerations for synthesizing (2R)-2-[(tert-butoxy)carbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid with high enantiomeric purity?
- Methodological Answer: Enantioselective synthesis requires chiral auxiliaries or catalysts. For Boc-protected amino acids, asymmetric hydrogenation or enzymatic resolution can ensure (R)-configuration. Use tert-butoxycarbonyl (Boc) as the protecting group for the amine to prevent racemization during coupling. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak IA column, isocratic elution with hexane:IPA:TFA) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Employ a combination of spectroscopic techniques:
- 1H/13C NMR: Verify the Boc group (δ ~1.4 ppm for tert-butyl), methoxy protons (δ ~3.8 ppm for three OCH3 groups), and α-proton stereochemistry (coupling constants, J values).
- IR Spectroscopy: Confirm carbonyl stretches (Boc C=O at ~1690 cm⁻¹, carboxylic acid C=O at ~1720 cm⁻¹).
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ at m/z 382.18 for C₁₈H₂₇NO₇). Cross-reference with PubChem data for analogous Boc-amino acids .
Q. What are the solubility characteristics of this compound in common solvents, and how do they influence reaction design?
- Methodological Answer: The compound is sparingly soluble in water due to the hydrophobic Boc group and trimethoxyphenyl moiety. Optimal solvents include DMF, DMSO, or methanol for reactions. For crystallization, use ethanol/water mixtures. Solubility tests under varying pH (e.g., 1–12) can guide protonation state management. Pre-saturate solvents with nitrogen to prevent Boc deprotection under acidic conditions .
Advanced Research Questions
Q. How can conflicting NMR data regarding stereochemical configuration be resolved?
- Methodological Answer: Use 2D NMR techniques:
- NOESY/ROESY: Detect spatial proximity between the α-proton (R-configuration) and aromatic protons of the trimethoxyphenyl group.
- COSY: Confirm coupling networks to rule out diastereomer interference.
If ambiguity persists, X-ray crystallography provides definitive confirmation. For dynamic systems, variable-temperature NMR can reveal conformational equilibria .
Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?
- Methodological Answer: Optimize coupling conditions:
- Coupling Agents: Use HATU or HOBt/DIC systems to minimize carbodiimide-induced racemization.
- Temperature: Perform reactions at 0–4°C to slow base-catalyzed racemization.
- Additives: Include 2,4,6-collidine or OxymaPure to scavenge acidic byproducts.
Monitor ee before/after coupling via chiral HPLC. For Boc deprotection, use TFA in dichloromethane (0°C, 30 min) to retain stereointegrity .
Q. How does the 3,4,5-trimethoxyphenyl group influence hydrolytic stability under acidic or basic conditions?
- Methodological Answer: The electron-donating methoxy groups enhance aryl ring stability but may promote ester hydrolysis if present. Conduct accelerated stability studies:
- Acidic Conditions (pH 1–3): Monitor Boc deprotection via TLC (silica gel, ninhydrin stain).
- Basic Conditions (pH 10–12): Assess carboxylic acid degradation using UV-Vis (λ = 260 nm for aromatic intermediates).
Compare with analogs lacking methoxy substituents (e.g., 3-phenylpropanoic acid derivatives) to isolate substituent effects .
Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer: Use density functional theory (DFT) to model transition states:
- B3LYP/6-31G(d): Calculate activation energies for nucleophilic attack at the carbonyl carbon.
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.
Validate predictions experimentally via kinetic studies (UV-Vis or 19F NMR for fluorine-tagged analogs). PubChem’s computed properties (e.g., LogP, polar surface area) guide solubility/reactivity correlations .
Safety and Handling
Q. What are the critical safety precautions for handling this compound in the laboratory?
- Methodological Answer: Follow hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation):
- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing.
- Spill Management: Neutralize with sodium bicarbonate, then absorb with vermiculite.
- Storage: Keep in a desiccator at 2–8°C under nitrogen to prevent Boc degradation. Avoid incompatible materials (strong acids/bases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
